molecular formula C18H16N2O2 B5851484 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide

2-methoxy-3-methyl-N-quinolin-5-ylbenzamide

Cat. No. B5851484
M. Wt: 292.3 g/mol
InChI Key: HKXHBAVAJRAOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-3-methyl-N-quinolin-5-ylbenzamide, also known as MMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MMQ is a quinoline derivative that has been synthesized using various methods and is known for its unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. In addition, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of MMPs, which are involved in cancer cell invasion and metastasis. This compound has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have neuroprotective effects against oxidative stress-induced neurotoxicity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide in lab experiments is its ability to inhibit the activity of MMPs, which are involved in cancer cell invasion and metastasis. This compound also has neuroprotective effects against oxidative stress-induced neurotoxicity. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide in scientific research. One possible direction is the development of this compound analogs with improved solubility and bioavailability. Another direction is the investigation of the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic applications.

Synthesis Methods

2-methoxy-3-methyl-N-quinolin-5-ylbenzamide can be synthesized using various methods. One of the most common methods involves the reaction of 3-methylquinoline-2,4(1H,3H)-dione with 2-amino-4-methoxybenzoic acid in the presence of a suitable coupling agent. The resulting product is then treated with an acid to obtain this compound. Another method involves the reaction of 3-methyl-2-quinolinone with 2-amino-4-methoxybenzoic acid in the presence of a coupling agent.

Scientific Research Applications

2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has been widely used in various scientific research applications, including cancer research, neuroprotection, and inflammation. This compound has been found to have anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to have neuroprotective effects against oxidative stress-induced neurotoxicity. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-methoxy-3-methyl-N-quinolin-5-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-6-3-7-14(17(12)22-2)18(21)20-16-10-4-9-15-13(16)8-5-11-19-15/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXHBAVAJRAOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.